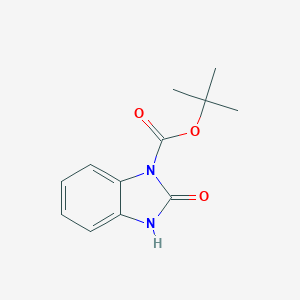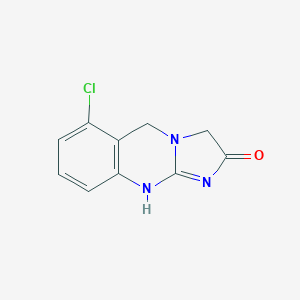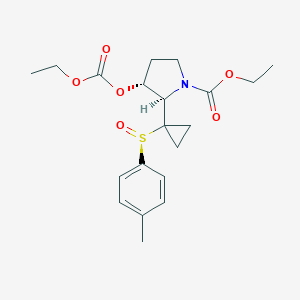
Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate, also known as EETPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate is not fully understood. However, studies have suggested that Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate may exert its anticancer and antibacterial effects through the inhibition of specific enzymes and proteins involved in cell growth and division.
Effets Biochimiques Et Physiologiques
Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate has been shown to have various biochemical and physiological effects. Studies have suggested that Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate can induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation. However, further research is needed to fully understand the biochemical and physiological effects of Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate for lab experiments is its high yield and purity, making it a reliable and consistent compound for research purposes. However, one of the main limitations is the lack of understanding of its mechanism of action, making it difficult to optimize its use in various research applications.
Orientations Futures
There are several future directions for the research and development of Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate. One potential direction is to investigate its potential use as a drug candidate for the treatment of other diseases, such as viral infections. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in various research applications. Overall, Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate has shown promising results in various scientific research applications and has the potential to be a valuable compound for future research and development.
Méthodes De Synthèse
Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate can be synthesized through a multi-step process involving the reaction of ethyl 2-oxo-4-phenylbutyrate, cyclopropylmethyl magnesium bromide, and 4-methylsulfinylphenyl lithium. The resulting product is then treated with pyrrolidine-1-carboxylic acid to yield Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate in high yield and purity.
Applications De Recherche Scientifique
Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate has shown promising results in various scientific research applications. One of the most significant applications is its use as a potential drug candidate for the treatment of cancer. Studies have shown that Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
In addition, Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate has also been investigated for its potential use as an antibacterial agent. Studies have shown that Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Propriétés
Numéro CAS |
145568-18-9 |
|---|---|
Nom du produit |
Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate |
Formule moléculaire |
C20H27NO6S |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
ethyl (2R,3R)-3-ethoxycarbonyloxy-2-[1-[(R)-(4-methylphenyl)sulfinyl]cyclopropyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H27NO6S/c1-4-25-18(22)21-13-10-16(27-19(23)26-5-2)17(21)20(11-12-20)28(24)15-8-6-14(3)7-9-15/h6-9,16-17H,4-5,10-13H2,1-3H3/t16-,17-,28-/m1/s1 |
Clé InChI |
QYQQHGIMEABPGX-UHFFFAOYSA-N |
SMILES isomérique |
CCOC(=O)N1CC[C@H]([C@@H]1C2(CC2)[S@](=O)C3=CC=C(C=C3)C)OC(=O)OCC |
SMILES |
CCOC(=O)N1CCC(C1C2(CC2)S(=O)C3=CC=C(C=C3)C)OC(=O)OCC |
SMILES canonique |
CCOC(=O)N1CCC(C1C2(CC2)S(=O)C3=CC=C(C=C3)C)OC(=O)OCC |
Synonymes |
ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate ethyl ECOTSPEC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



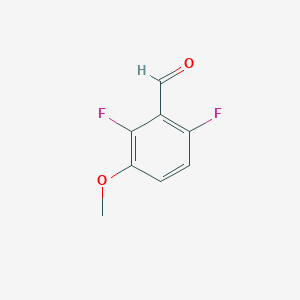
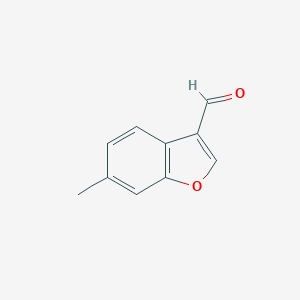
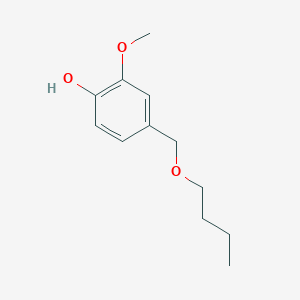
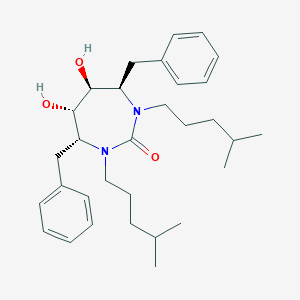
![5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123797.png)
![5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123798.png)
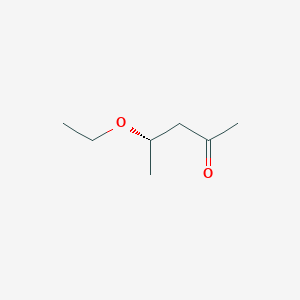
![2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one](/img/structure/B123801.png)
![5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123806.png)
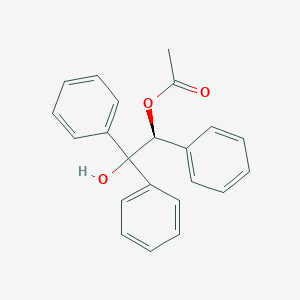
![5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123809.png)
![N-[(3-methylpyridin-2-yl)methyl]formamide](/img/structure/B123813.png)
